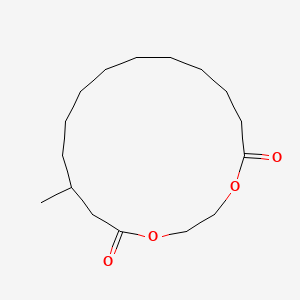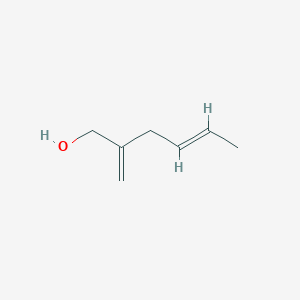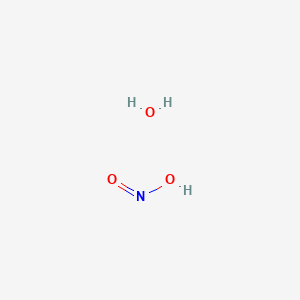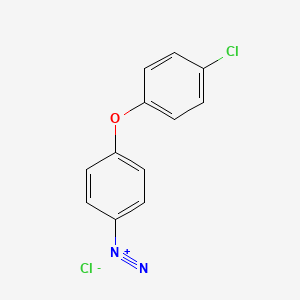
4-(4-Chlorophenoxy)benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is an aromatic diazonium salt. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to a benzene ring substituted with a 4-chlorophenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is typically synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt . The reaction can be represented as follows:
4-(4-Chlorophenoxy)aniline+NaNO2+HCl→4-(4-Chlorophenoxy)benzene-1-diazonium chloride+NaCl+H2O
Industrial Production Methods
In an industrial setting, the synthesis of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous addition of sodium nitrite and hydrochloric acid to the aniline derivative under controlled conditions to maintain the low temperature required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenoxy)benzene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium ion can couple with phenols, amines, and other aromatic compounds to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenol, aniline, and other aromatic compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 4-(4-chlorophenoxy)chlorobenzene, 4-(4-chlorophenoxy)bromobenzene, and 4-(4-chlorophenoxy)benzonitrile.
Coupling Reactions: Azo compounds such as 4-(4-chlorophenoxy)azobenzene.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)benzene-1-diazonium chloride has various applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)benzene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo nucleophilic substitution or coupling reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium chloride: A simpler diazonium salt used in similar reactions.
4-Chlorobenzenediazonium chloride: Another diazonium salt with a similar structure but different substituents.
4-(4-Chlorophenoxy)benzenediazonium tetrafluoroborate: A related compound with a different counterion.
Uniqueness
4-(4-Chlorophenoxy)benzene-1-diazonium chloride is unique due to the presence of the 4-chlorophenoxy group, which can influence the reactivity and selectivity of the diazonium ion in various reactions. This makes it a valuable intermediate in the synthesis of complex aromatic compounds and dyes .
Propriétés
Numéro CAS |
74649-79-9 |
|---|---|
Formule moléculaire |
C12H8Cl2N2O |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)benzenediazonium;chloride |
InChI |
InChI=1S/C12H8ClN2O.ClH/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12;/h1-8H;1H/q+1;/p-1 |
Clé InChI |
LRNUZARSGYMRRG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

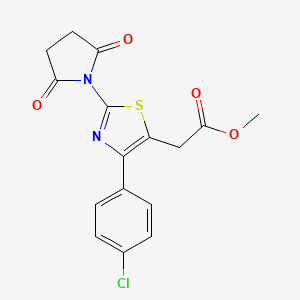
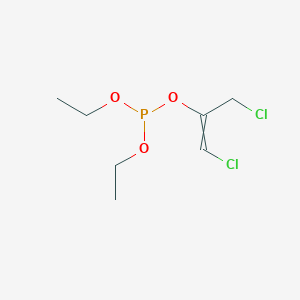

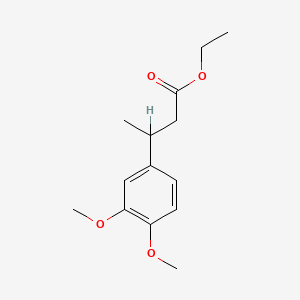

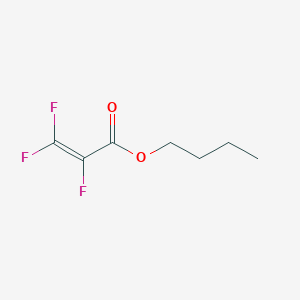
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
